molecular formula C8H7BrN2 B1278532 5-(bromomethyl)-1H-indazole CAS No. 496842-04-7

5-(bromomethyl)-1H-indazole

Cat. No. B1278532
CAS RN: 496842-04-7
M. Wt: 211.06 g/mol
InChI Key: ZTVQCRFGLVAFEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indazole is a heterocyclic compound consisting of a pyrazole ring fused with a benzene ring . The bromomethyl group (-CH2Br) is a common functional group in organic chemistry, often used in substitution reactions .


Molecular Structure Analysis

The molecular structure of indazole consists of a benzene ring fused with a pyrazole ring . The bromomethyl group would add a -CH2Br group to the 5-position of the indazole .


Chemical Reactions Analysis

Bromomethyl compounds are often used in substitution reactions, where the bromine atom is replaced by another atom or group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, bromomethyl compounds are often dense, with a high boiling point due to the presence of the heavy bromine atom .

Scientific Research Applications

Biological Experiments

5-(bromomethyl)-1H-indazole is a multifunctional dye that can be used in biological experiments . It helps researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .

Clinical Diagnostics

This compound has applications in clinical diagnostics . The dye properties of 5-(bromomethyl)-1H-indazole can be used to distinguish different types of cells and tissues, which can be crucial in diagnosing various diseases .

Textile Dyeing

5-(bromomethyl)-1H-indazole is also used in traditional fields such as textile dyeing . Its dye properties can be used to color textiles in a variety of shades .

Functional Textile Processing

In emerging fields such as functional textile processing, 5-(bromomethyl)-1H-indazole is used . It can provide textiles with special properties, such as resistance to staining or enhanced durability .

Food Pigments

5-(bromomethyl)-1H-indazole can be used as a food pigment . It can provide food products with a variety of colors, enhancing their visual appeal .

Dye-Sensitized Solar Cells

Another emerging field where 5-(bromomethyl)-1H-indazole finds application is in dye-sensitized solar cells . These are a type of solar cell that uses a dye to absorb sunlight and generate electricity .

Antioxidant Activity

New enones synthesized from 5-hydroxymethylfurfurol (5-HMF) and its derivatives using Wittig reactions of various phosphoranes were observed to affect free-radical oxidation in model systems . In particular, they suppress the generation of reactive oxygen species .

8. Preparation of Optically Active Cyclohexene Antisepsis Agents Bromomethyl acetate, which is similar to 5-(bromomethyl)-1H-indazole, is involved in the preparation of optically active cyclohexene antisepsis agents . It acts as a reagent in samarium diiodide-mediated conversion of ketones and aldehydes to 1,2-diacetates .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs work by binding to specific proteins in the body and altering their activity .

Safety and Hazards

Bromomethyl compounds can be hazardous. They are often toxic if ingested, can cause burns and eye damage, and may be harmful if inhaled .

Future Directions

The future directions of research into a compound depend on its potential applications. For example, bromomethyl compounds are often used in the synthesis of other compounds, so research might focus on developing new synthetic methods or finding new applications for these compounds .

properties

IUPAC Name

5-(bromomethyl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c9-4-6-1-2-8-7(3-6)5-10-11-8/h1-3,5H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVQCRFGLVAFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CBr)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445371
Record name 5-(bromomethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(bromomethyl)-1H-indazole

CAS RN

496842-04-7
Record name 5-(bromomethyl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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